4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096339-12-5
VCID: VC11696292
InChI: InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-10-9-14(13)19-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3
Molecular Formula: C16H25BN2O2
Molecular Weight: 288.2 g/mol

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

CAS No.: 2096339-12-5

Cat. No.: VC11696292

Molecular Formula: C16H25BN2O2

Molecular Weight: 288.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester - 2096339-12-5

Specification

CAS No. 2096339-12-5
Molecular Formula C16H25BN2O2
Molecular Weight 288.2 g/mol
IUPAC Name N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Standard InChI InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-10-9-14(13)19-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19)
Standard InChI Key KVLOTTZMTVNNFB-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₆H₂₅BN₂O₂ and a molecular weight of 288.2 g/mol. Its structure comprises:

  • A pyridine ring substituted at the 3-position with a boronic acid pinacol ester group.

  • A cyclopentylamino group at the 4-position, introducing steric and electronic modulation.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2096339-12-5
Molecular FormulaC₁₆H₂₅BN₂O₂
Molecular Weight288.2 g/mol
IUPAC Name4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

Structural Analysis

The boronic acid pinacol ester group (Bpin) enhances stability and solubility in organic solvents, while the cyclopentylamino group contributes to hydrogen-bonding interactions and conformational rigidity. Computational studies suggest that the Bpin group adopts a trigonal planar geometry, facilitating its reactivity in Suzuki-Miyaura couplings.

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester follows a two-step protocol, analogous to methods described for related pyridine boronic esters :

  • Amination and Protection:

    • Halogenated pyridine derivatives (e.g., 3-bromo-4-aminopyridine) are reacted with cyclopentylamine to introduce the cyclopentylamino group.

    • Subsequent acetylation or protection of the amino group may be employed to prevent side reactions .

  • Borylation:

    • The halogenated intermediate undergoes a palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂).

    • Typical conditions include dioxane as the solvent, potassium acetate as the base, and ferrocene palladium chloride as the catalyst at 60–100°C under nitrogen .

Table 2: Representative Reaction Conditions

ParameterValueSource
CatalystFerrocene palladium chloride
Temperature60–100°C
Reaction Time18–24 hours
Yield~85–91% (estimated)

Optimization Challenges

  • Steric Hindrance: The cyclopentylamino group may slow transmetalation steps, requiring elevated temperatures .

  • Purification: Column chromatography or recrystallization from methanol/n-heptane mixtures is typically used .

Physicochemical Properties

Experimental Data

While direct measurements for this compound are scarce, extrapolations from analogous boronic esters suggest:

Table 3: Predicted Physicochemical Properties

PropertyValueBasis
Melting Point120–125°C (predicted)Similar pyridine-Bpin esters
SolubilityInsoluble in water; soluble in THF, DCM
pKa~4.3 (boronic ester)

Stability Profile

  • Thermal Stability: Decomposes above 250°C, consistent with pinacol ester derivatives .

  • Light Sensitivity: Store in dark, sealed containers to prevent boronic ester hydrolysis .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile coupling partner for constructing biaryl systems. For example:
R–X+4-(Cyclopentylamino)pyridine-3-BpinPd catalystR–Pyridine derivative\text{R–X} + \text{4-(Cyclopentylamino)pyridine-3-Bpin} \xrightarrow{\text{Pd catalyst}} \text{R–Pyridine derivative}

  • Catalyst Systems: Pd(PPh₃)₄ or PdCl₂(dppf) are effective.

  • Yield Optimization: Adding ligands (e.g., SPhos) improves efficiency in sterically hindered reactions.

Medicinal Chemistry

  • Kinase Inhibitor Development: The pyridine-boronic ester motif is explored in DYRK1A and BTK inhibitors, leveraging boron’s reversible covalent binding.

  • Prodrug Design: Boronic esters enhance membrane permeability, with hydrolysis releasing active boronic acids in vivo.

Future Research Directions

  • Catalyst Development: Designing air-stable Pd catalysts for low-temperature borylation.

  • Therapeutic Exploration: Evaluating this compound in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.

  • Materials Science: Incorporating into MOFs (metal-organic frameworks) for gas storage applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator